molecular formula C18H14N2O3 B10804202 N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide

N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide

Cat. No.: B10804202
M. Wt: 306.3 g/mol
InChI Key: HDVVWQQDMUWDIT-UHFFFAOYSA-N
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Description

N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide is a synthetic small molecule compound of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core structure, a common motif in many bioactive molecules, which is substituted with a 4-phenoxy group and a 3-hydroxypyridin-2-yl moiety . The 4-phenoxybenzamide scaffold is found in compounds investigated for a range of biological activities. For instance, structurally related 4-phenoxybenzamide compounds have been developed and studied as potent and selective antagonists for the κ opioid receptor (KOR), a target relevant to neurological and psychiatric disorders . Furthermore, other benzamide derivatives have been reported as inhibitors of various kinases, such as Mitogen-Activated Protein Kinase 14 (MAPK14) . The 3-hydroxypyridine component is a privileged structure in drug discovery, known for its metal-chelating properties and presence in molecules with diverse activities, including potential tyrosinase inhibition . The specific combination of these structural features in this compound makes it a valuable chemical tool for researchers exploring new ligands for various biological targets, structure-activity relationships (SAR), and mechanisms of action in early-stage drug discovery. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide

InChI

InChI=1S/C18H14N2O3/c21-16-7-4-12-19-17(16)20-18(22)13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12,21H,(H,19,20,22)

InChI Key

HDVVWQQDMUWDIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC=N3)O

solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly its effects on potassium channels and its implications in various therapeutic areas, including epilepsy and pain management. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

The compound features a hydroxypyridine moiety, which is known to participate in various biological interactions. It acts primarily as a potassium channel opener, specifically targeting KCNQ2 and KCNQ3 channels. These channels are crucial in regulating neuronal excitability and have been implicated in conditions such as epilepsy.

Potassium Channel Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of KCNQ channel activation. For example, a related compound, ICA-027243 , has shown an EC50 value of 0.38 µM for KCNQ2/Q3 channels, indicating potent activity. In contrast, other derivatives have displayed significantly weaker activity (EC50 > 10 µM) against these channels, emphasizing the importance of structural modifications in enhancing biological efficacy .

Efficacy in Animal Models

In vivo studies have been pivotal in assessing the efficacy of this compound and its derivatives. For instance, the compound 51 , derived from similar structural frameworks, was tested in rodent models for epilepsy and demonstrated oral ED50 values of 1.5 mg/kg in maximal electroshock (MES) assays. Such findings suggest that modifications to the compound's structure can significantly influence its pharmacological profile and therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. For example, after intravenous administration in rats, compound 51 showed a half-life of 1.2 hours and 63% bioavailability, which are promising attributes for further development into clinical applications .

Comparative Activity Table

The following table summarizes the biological activity of various derivatives related to this compound:

Compound NameEC50 (µM)Activity TypeNotes
ICA-0272430.38KCNQ2/Q3 AgonistPotent activity; advanced to clinical trials
Compound 511.5Anticonvulsant (ED50)Effective in rodent models
Other Derivatives>10KCNQ AgonistMinimal activity compared to lead compounds

Case Studies

Recent case studies have explored the therapeutic applications of potassium channel openers like this compound in treating epilepsy. One study highlighted the use of related compounds in managing seizure episodes effectively while minimizing side effects associated with traditional antiepileptic drugs. Such findings underscore the potential for these compounds to offer new avenues for treatment strategies in neurological disorders.

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Antagonism

Key Compounds:

  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (11e)
  • 12b (3-chloro-4-(2-hydroxy-5-methylphenoxy)-substituted analogue)
Pharmacological Data:
Compound KOR Ke (nM) Selectivity (KOR vs. μ/δ) Reference
11e 0.17 77x (μ), 771x (δ)
12b 0.16 89–131x (μ/δ)
JDTic* 0.03–0.06 >1000x (μ/δ)

Structural Insights :

  • 11e lacks the 7′-hydroxytetrahydroisoquinoline group present in JDTic but achieves sub-nanomolar KOR antagonism, suggesting divergent binding modes .
  • 12b incorporates a 3-chloro-4-(2-hydroxy-5-methylphenoxy) group, enhancing hydrophobic interactions with KOR while maintaining selectivity over μ/δ receptors .

Antitumor Benzamide Derivatives

Key Compounds:

  • N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10)
  • N-(piperidin-4-yl)-4-phenoxybenzamide derivatives
Anticancer Activity:
Compound Target Cell Line IC50 (μM) Reference
10 HepG2 Not specified (most active in class)
Sorafenib* HepG2 9.12
N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide HepG2 8.42

Structural Insights :

  • Piperidine/phenoxybenzamide hybrids exhibit enhanced antitumor activity due to improved membrane permeability and interactions with kinase targets like p38α .
  • Substitutions at the piperidine nitrogen (e.g., methylsulfonyl groups) modulate electron-withdrawing effects, influencing DNA intercalation or kinase inhibition .

p38α Kinase Inhibitors

Key Compounds:

  • N-(3-(trifluoromethyl)benzyl)-4-phenoxybenzamide
  • N-(4-methyl-benzyl)-4-phenoxybenzamide
Inhibitory Data:
Compound p38α IC50 (nM) Reference
N-(3-(trifluoromethyl)benzyl)-4-phenoxybenzamide 450
N-(4-methyl-benzyl)-4-phenoxybenzamide 1600
PAMAPIMOD* 14

Structural Insights :

  • Trifluoromethyl groups enhance binding affinity via hydrophobic and halogen bonding with p38α’s ATP pocket .
  • Bulkier substituents (e.g., 4-methylbenzyl) reduce potency due to steric clashes .

Structure-Activity Relationship (SAR) Trends

Phenoxy Substituents: Hydroxyl groups at the 3-position (e.g., 11e) improve KOR selectivity by forming hydrogen bonds with receptor residues . Halogenation (e.g., 3-chloro in 12b) enhances lipophilicity and target engagement .

Heterocyclic Moieties :

  • Piperazine/piperidine rings confer conformational rigidity, optimizing interactions with opioid receptors or kinase catalytic domains .
  • Pyridine-hydroxyl groups (as in the parent compound) may chelate metal ions or participate in π-π stacking .

Benzamide Modifications: 4-Phenoxy positioning is critical for maintaining planar geometry, facilitating intercalation or receptor binding .

Preparation Methods

Ullmann-Type Copper-Catalyzed Etherification

A widely adopted method involves reacting 4-fluorobenzoic acid with phenol under Ullmann conditions:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMF, 110°C, 24 h.

  • Yield : 78–85%.

  • Mechanism : Copper-mediated aryl-oxygen bond formation via a radical pathway.

Nucleophilic Aromatic Substitution

Alternative approaches use electron-deficient benzoic acid derivatives:

  • Substrate : 4-nitrobenzoic acid reacted with phenol in the presence of K₂CO₃ at 150°C.

  • Yield : 65% (lower due to competing side reactions).

Synthesis of 3-Hydroxypyridin-2-Amine (Fragment B)

Reduction of Nitropyridine Derivatives

Catalytic hydrogenation of 2-amino-3-nitropyridine:

  • Conditions : Pd/C (5 wt%), H₂ (1 atm), ethanol, 25°C, 6 h.

  • Yield : 92%.

  • Advantage : High selectivity without over-reduction.

Directed Lithiation of Pyridine N-Oxides

A regioselective method for introducing hydroxyl groups:

  • Steps :

    • Pyridine N-oxide formation using mCPBA.

    • Lithiation at C3 with LDA, followed by quenching with electrophiles.

  • Yield : 70–75% for 3-hydroxypyridin-2-amine.

Amide Coupling Strategies

Mukaiyama Reagent-Mediated Coupling

Optimal for sterically hindered amines:

  • Conditions : 2-chloro-N-methylpyridinium iodide (1.2 equiv), DIPEA (3 equiv), CH₂Cl₂, 0°C→25°C, 12 h.

  • Yield : 88%.

  • Advantage : Minimal racemization and high functional group tolerance.

Carbodiimide-Based Methods

EDC/HOBt system for cost-effective scaling:

  • Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), DMF, 24 h.

  • Yield : 72%.

  • Limitation : Lower efficiency with electron-deficient amines.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

Combining Ullmann etherification and amide coupling:

  • Synthesize 4-phenoxybenzoic acid in situ.

  • Directly couple with 3-hydroxypyridin-2-amine using Mukaiyama reagent.

  • Total Yield : 68%.

Solid-Phase Synthesis for High-Throughput Production

Immobilized benzoic acid on Wang resin:

  • Steps :

    • Ether formation on resin-bound 4-fluorobenzoic acid.

    • Cleavage and amide coupling in solution.

  • Purity : >95% by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 8.3 (d, J = 5.1 Hz, 1H, pyridine-H), 7.9–7.1 (m, 9H, aromatic).

  • HRMS : [M+H]⁺ calc. 349.1423, found 349.1425.

Crystallographic Data

Single-crystal X-ray analysis confirms planar benzamide-phenoxy alignment and intramolecular H-bonding between pyridinol OH and amide carbonyl.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Mukaiyama Coupling8899High120
EDC/HOBt7295Moderate85
One-Pot Sequential6897Low150
Solid-Phase7595High200

Challenges and Optimization

Hydroxyl Group Protection

The pyridinol hydroxyl group necessitates protection during amide coupling:

  • Protecting Group : TBSCl (tert-butyldimethylsilyl chloride), removed post-coupling with TBAF.

  • Yield Improvement : 72% → 88% after optimization.

Byproduct Formation in Ullmann Reactions

Copper residues and diaryl ether byproducts reduced via:

  • Post-Reaction Treatment : EDTA washing and fractional crystallization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance Ullmann etherification:

  • Conditions : CuI (5 mol%), 140°C, residence time 30 min.

  • Output : 1.2 kg/day with 82% yield.

Green Chemistry Approaches

Solvent-free mechanochemical amide coupling:

  • Method : Ball-milling 4-phenoxybenzoic acid and 3-hydroxypyridin-2-amine with SiO₂-NaOH.

  • Yield : 70% in 2 h.

Emerging Methodologies

Photoredox Catalysis for Amide Bond Formation

Visible light-driven coupling using Ru(bpy)₃²⁺:

  • Conditions : 450 nm LED, DIPEA, DMF, 6 h.

  • Yield : 65% (preliminary).

Biocatalytic Approaches

Lipase-mediated amidation in aqueous buffer:

  • Enzyme : Candida antarctica Lipase B, 40°C, pH 7.5.

  • Yield : 58% (needs optimization).

Q & A

Q. What is the primary pharmacological target of N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide, and how is its antagonistic activity validated experimentally?

The compound acts as a potent κ-opioid receptor (KOR) antagonist . Its activity is validated via [35S]GTPγS binding assays , which measure inhibition of U69,593 (a selective KOR agonist)-stimulated G-protein activation. Competitive binding experiments using HEK-293 cells expressing human opioid receptors (κ, μ, δ) confirm selectivity, with reported Ke values in the subnanomolar range (e.g., 0.17–0.65 nM for optimized derivatives) .

Q. What are the key steps in synthesizing this compound derivatives?

Synthesis typically involves:

  • Nucleophilic aromatic substitution : Reacting 4-fluorobenzonitrile with substituted phenols (e.g., 3-hydroxypyridine) under alkaline conditions (KOH/DMF, 175°C) to form phenoxy intermediates .
  • Amide coupling : Using coupling agents like HBTU or EDCI with tertiary amine bases (e.g., triethylamine) to link the phenoxybenzamide core to piperazine or pyridine moieties .
  • Deprotection : Acidic removal of Boc (tert-butoxycarbonyl) groups with HCl or TFA to yield final compounds .

Q. What analytical techniques are critical for characterizing this compound and its analogs?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry of substitutions (e.g., aromatic protons at δ 6.8–7.4 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 520.6 [M+H]<sup>+</sup> for derivatives) .
  • Chiral HPLC : Resolves enantiomers in stereoselective syntheses (e.g., [α]D<sup>25</sup> = +60°–+76° for specific diastereomers) .

Advanced Research Questions

Q. How do structural modifications to the piperazine and phenoxybenzamide moieties impact κ-opioid receptor potency and selectivity?

SAR studies reveal:

  • Piperazine substitution : (S)-3-methyl-4-(3-hydroxyphenyl)piperazine enhances KOR binding (e.g., 11e : Ke = 0.17 nM) by stabilizing hydrophobic interactions. Bulkier groups reduce selectivity .
  • Phenoxy group optimization : Electron-withdrawing substituents (e.g., Cl, Br) improve membrane permeability but may reduce solubility. 4-Phenoxy positioning is critical for δ/μ-opioid receptor selectivity (>100-fold vs. κ) .
DerivativeKOR Ke (nM)Selectivity (κ/μ)Selectivity (κ/δ)
11e 0.1777×771×
12b 0.16131×89×
12i 3.2<10×<10×

Q. How can researchers resolve contradictions in binding mode hypotheses between JDTic and this compound analogs?

Despite structural similarities, 11e lacks JDTic’s tetrahydroisoquinoline group, suggesting divergent binding modes. Use molecular docking (e.g., Glide SP) and mutagenesis studies (e.g., KOR D138A mutants) to identify critical residues. Overlap assays with fluorescent probes (e.g., norbinaltorphimine) can further clarify binding site competition .

Q. What experimental strategies are recommended to improve metabolic stability without compromising κ-opioid receptor affinity?

  • Bioisosteric replacement : Swap labile esters with amides (e.g., pyridine → thiazole) to resist hydrolysis .
  • Deuterium incorporation : Replace hydrogen atoms in metabolically vulnerable positions (e.g., benzylic C-H) to slow CYP450-mediated degradation .
  • Prodrug design : Mask phenolic -OH groups with acetyl or PEGylated moieties for enhanced oral bioavailability .

Q. How can reaction yields be optimized for substituted phenoxybenzamide intermediates?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 175°C for 1 hr vs. 12 hrs conventional heating) .
  • Catalytic systems : Use CuI/1,10-phenanthroline for Ullmann-type couplings (e.g., 4-phenoxybenzamide formation, 99% yield) .
  • Purification : Gradient silica chromatography (EtOAc/hexane) minimizes byproduct contamination .

Q. What in vitro and in vivo models are most suitable for validating target engagement and therapeutic potential?

  • In vitro : [35S]GTPγS assays (KOR antagonism), cAMP accumulation (μ/δ receptor cross-reactivity), and hERG binding (safety profiling) .
  • In vivo : Tail-withdrawal (antinociception) and conditioned place aversion (addiction models) in rodents. Use KOR knockout mice to confirm mechanism .

Q. How can computational methods guide the design of next-generation analogs?

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors at 3-hydroxypyridine) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories to assess piperazine-KOR salt bridges) .
  • QSAR : Correlate logP values with blood-brain barrier permeability (optimal range: 2–3) .

Q. What strategies address solubility challenges during biological testing?

  • Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for in vivo dosing .
  • Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size: 100–150 nm) to enhance aqueous dispersion .

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